1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and material science. This compound is part of the imidazo[1,2-b]pyrazole family, known for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves several steps, typically starting with the preparation of the imidazo[1,2-b]pyrazole scaffold. One common method involves the selective functionalization of the scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyrazole scaffold.
Scientific Research Applications
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential therapeutic effects are being explored in various medical research fields.
Industry: The compound is used in the development of new materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole: The parent compound with a similar core structure but different substituents.
Indole derivatives: These compounds share some structural similarities and bioactivities but differ in solubility and metabolic stability.
The uniqueness of this compound lies in its specific substituents, which can enhance its solubility and bioactivity compared to other similar compounds .
Properties
IUPAC Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(2)7-12-4-5-13-10(12)6-9(3)11-13/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPLBWUYJNOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.